Higher Commercial Purity Reduces Batch-to-Batch Variability Relative to the 4‑Chloro Analog
The target compound is commercially supplied at 98% purity as determined by HPLC , whereas the closest commercially available 4‑chloro analog (4‑{4‑chloro‑5H,6H,7H‑cyclopenta[d]pyrimidin‑2‑yl}pyridine, CAS 1249853‑85‑7) is routinely listed at 95% purity . This represents an absolute purity differential of +3 percentage points, which translates to a reduction in total impurity burden of approximately 60% (assuming the 5% impurity fraction in the 4‑chloro analog vs. 2% in the target compound). Highe purity reduces the likelihood of confounding chromatographic signals and off‑target biological effects in cell‑based assays.
| Evidence Dimension | Commercial purity (HPLC area%) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 4‑{4‑chloro‑5H,6H,7H‑cyclopenta[d]pyrimidin‑2‑yl}pyridine, 95% |
| Quantified Difference | +3 percentage points (approx. 60% reduction in impurities) |
| Conditions | Supplier Certificate of Analysis; HPLC detection |
Why This Matters
For SAR programs and in vitro pharmacology, higher starting purity directly reduces the risk of false positives or confounding activity arising from synthetic impurities, thereby improving assay reproducibility and data fidelity.
